molecular formula C16H24K2MgN4O16 B12286684 L-Aspartic acid potassium magnesium salt

L-Aspartic acid potassium magnesium salt

Cat. No.: B12286684
M. Wt: 630.9 g/mol
InChI Key: LVBRFZFUCKKGDJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aspartic acid potassium magnesium salt (often referred to as potassium magnesium aspartate) is a chelated mineral supplement combining L-aspartic acid, potassium, and magnesium. This compound leverages the natural chelating properties of aspartic acid to enhance the bioavailability of both minerals. It is widely used in pharmaceuticals and nutraceuticals for its roles in alleviating fatigue, supporting cardiovascular health, and improving neuromuscular function .

The molecular structure typically involves two aspartate anions bound to magnesium and potassium cations. For example, L-aspartic acid magnesium salt has the formula 2[C₄H₆NO₄⁻]·Mg²⁺ (molecular weight: 288.49 g/mol) , while potassium magnesium salts may adopt variable stoichiometries depending on synthesis conditions . Its high solubility and stability in aqueous solutions make it advantageous for oral and intravenous formulations .

Properties

IUPAC Name

magnesium;dipotassium;2-amino-4-hydroxy-4-oxobutanoate;3-amino-4-hydroxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRFZFUCKKGDJ-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24K2MgN4O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Reagents

  • L-Aspartic acid
  • Potassium hydroxide
  • Purified water
  • Activated carbon
  • Filter membranes (1 μm and 0.45 μm)
  • Organic solvent (95% ethanol)

Procedure

  • Dissolve L-aspartic acid in purified water at a mass ratio of 1:0.7, stirring at 40°C until completely dissolved.
  • Add potassium hydroxide at a mass ratio of 1:0.6-0.75 (L-aspartic acid:potassium hydroxide), maintaining a system pH of 7.5.
  • Filter the reaction solution at 40°C through a three-stage filtration system:
    a. Activated carbon
    b. 1 μm filter membrane
    c. 0.45 μm filter membrane
  • Slowly add 95% ethanol (three times the water volume) to the filtrate at -10 to 0°C.
  • Cool to -30 to -20°C for 3 hours, then centrifuge.
  • Filter to obtain the product, wash with alcohol, and dry at 30-40°C.

Specific Example

From Embodiment 7 in the patent literature:

  • 133.1g of L-aspartic acid is dissolved in 93g of purified water, stirring at 40°C.
  • Add 93g of potassium hydroxide, maintaining a system pH of 7.5.
  • Add 8.55g of activated carbon at 40°C, decoloring for 30 minutes.
  • Filter the solution through activated carbon, 1 μm filter membrane, and 0.45 μm filter membrane.
  • Add 95% ethanol (three times the water volume) to the filtrate at 0°C.
  • Maintain a temperature of -25°C for 3 hours, then centrifuge.
  • Filter to obtain white products, wash with 30ml of alcohol, and dry at 30°C for 3.5 hours.
  • The resulting product has a yield of 97.1% and a content of 98.5%.

For the combined potassium-magnesium salt, this method would need to be modified to include a magnesium source during the reaction phase.

Preparation Method 2: Direct Reaction with Evaporation

This method, based on patent CN101234992A, involves the reaction of L-aspartic acid with potassium hydroxide, followed by evaporation and precipitation with an organic solvent.

Materials and Reagents

  • L-Aspartic acid
  • Potassium hydroxide
  • Purified water
  • Ethanol

Procedure

  • Add purified water to a flask, then add potassium hydroxide under stirring until completely dissolved.
  • Add L-aspartic acid and reflux for 2 hours.
  • Adjust the pH of the solution to 6.0-8.0 with potassium hydroxide and aspartic acid.
  • Filter the solution and evaporate about 70-80% of the solvent under reduced pressure.
  • Add the resulting viscous substance to cold ethanol (-40°C to -80°C) under stirring to form solids.
  • Let stand for 1 hour, then centrifuge and dry under reduced pressure at 50°C.

Specific Example

From Embodiment 1 in the patent documentation:

  • Add 1340 milliliters of purified water to a flask, then add 56.1 grams of potassium hydroxide under stirring.
  • After dissolution, add 133.1 grams of L-aspartic acid.
  • Reflux for 2 hours, then adjust the pH to 6.0-8.0 with potassium hydroxide and aspartic acid.
  • Filter the solution and evaporate about 80% of the water under reduced pressure.
  • Add the viscous substance to 1340 ml of ethanol at -40°C under stirring.
  • Let stand for 1 hour, then centrifuge and dry under reduced pressure at 50°C.
  • The resulting product weighs 181.3g, with a yield of 96.3%.

For preparing the magnesium-potassium combined salt, this method would need to incorporate a magnesium source, likely before or during the reflux stage.

Preparation Method 3: Vacuum Freeze-Drying Method

This method, based on patent CN102875403A, utilizes vacuum freeze-drying to obtain the final product, which can help control water content and improve product quality.

Materials and Reagents

  • L-Aspartic acid
  • Potassium carbonate or potassium hydroxide
  • Purified water

Procedure

  • Add water to a reactor equipped with a motor and stirrer, heat to 70-80°C.
  • Add L-aspartic acid, then progressively add potassium carbonate or potassium hydroxide.
  • After the reaction, adjust the pH to 6.0-7.5.
  • Decolorize and filter the reaction solution, then concentrate to supersaturation.
  • Cool the supersaturated liquid.
  • Transfer the supersaturated liquid to a vacuum freeze dryer.
  • Pre-cool at -30 to -20°C for 2-4 hours, then maintain at -25 to -15°C for 3-5 hours.
  • Maintain the vacuum freeze dryer under a vacuum condition with pressure of 4.5-6.5 Pa.

Specific Example

From Embodiment 2 in the patent literature:

  • Add water to a reactor equipped with a motor and stirrer, heat to 75°C.
  • Add L-aspartic acid, then progressively add potassium hydroxide.
  • Filter the reaction liquid to remove impurities, then adjust the pH to 7.0.
  • Decolorize and filter the reaction solution, then vacuum concentrate to supersaturation.
  • Cool the supersaturated liquid to room temperature.
  • Transfer the supersaturated liquid to a vacuum freeze dryer.
  • Pre-cool at -30°C for 2.5 hours, then maintain at -25°C for 3.5 hours.
  • Maintain the vacuum freeze dryer under a vacuum condition with pressure of 4.5-6.5 Pa.
  • Sample and measure moisture content, then discharge, package, and seal when moisture is qualified.

This method offers significant advantages for preparing the combined salt, as it eliminates organic solvents and provides better control of final product moisture content.

Comparative Analysis of Preparation Methods

Table 1: Comparative analysis of preparation methods for this compound components.

Method Key Features Advantages Limitations Yield
Three-Stage Filtration Reaction with potassium hydroxide, multi-stage filtration, precipitation with organic solvent High purity product, high yield, efficient removal of impurities High organic solvent usage, multiple filtration steps add complexity 97.1-98.6%
Evaporation Method Reaction with potassium hydroxide, evaporation, precipitation with organic solvent Simple procedure, relatively short operation time High organic solvent usage, potential residual solvent issues ~96.3%
Vacuum Freeze-Drying Reaction followed by vacuum freeze-drying without using organic solvents No organic solvent usage, better control of water content, reduced raw material cost Requires specialized equipment (vacuum freeze dryer), longer process time Not specified

Table 2: Reaction parameters for different preparation methods.

Method Temperature pH L-Aspartic Acid:Potassium Salt Ratio Reaction Time Solvent
Three-Stage Filtration 40-45°C 7.5 1:0.6-0.75 (mass ratio) Not specified Water
Evaporation Method Reflux temperature 6.0-8.0 133.1g:56.1g (example) 2 hours Water
Vacuum Freeze-Drying 70-80°C 6.0-7.5 2:1 (molar ratio) Not specified Water

Quality Control and Testing

Quality control for this compound requires rigorous testing to ensure product consistency and purity:

  • Content determination: The content of the final product should be high, typically above 95%.
  • Moisture content: The weight loss on drying should be controlled, typically around 6.8%.
  • Purity: The product should be free from significant impurities, which can be achieved through appropriate filtration and purification steps.
  • pH value: The pH of the final product or its solution should be within the specified range, typically around 7.0-7.5.

Table 3: Quality control parameters for this compound.

Parameter Acceptable Range Test Method
Content ≥95% Typically determined by titration or HPLC
Moisture Content ≤6.8% Weight loss on drying
pH 6.0-7.5 pH meter measurement of solution
Appearance White powder Visual inspection
Solubility Soluble in water Dissolution test

Industrial Applications and Scale-up Considerations

For industrial-scale production of this compound, several factors must be considered:

Raw Material Selection

The choice of potassium and magnesium sources significantly impacts cost, reaction efficiency, and product quality. Potassium hydroxide or potassium carbonate are commonly used as potassium sources, while appropriate magnesium salts must be selected based on solubility and reactivity parameters.

Process Optimization

Key parameters requiring optimization include:

  • Reaction temperature (typically 40-80°C depending on method)
  • pH control (typically 6.0-7.5)
  • Concentration of reactants
  • Reaction time
  • Purification methodology
  • Drying conditions

Equipment Selection

The choice between vacuum freeze-drying and conventional drying methods depends on product quality requirements and available resources. Vacuum freeze-drying offers superior control of moisture content but requires specialized equipment and longer processing times.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid potassium magnesium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Electrolyte Regulation

Potassium magnesium aspartate is primarily used in clinical settings to treat and prevent electrolyte imbalances, particularly low levels of potassium and magnesium. It is especially beneficial for patients on diuretics or cardiac glycosides, where electrolyte disturbances can lead to severe complications. Studies have shown that this compound has higher bioavailability compared to other forms of potassium and magnesium salts, which enhances its effectiveness in restoring these essential minerals in the body .

Muscle Performance Enhancement

Research indicates that potassium magnesium aspartate may improve muscle performance during exercise. A study reported improvements in muscle performance by 20% to 50% during submaximal workloads after administration of this compound . However, subsequent studies have shown mixed results regarding its efficacy in enhancing short-term muscle performance, suggesting that while it may aid in glycogen resynthesis, its immediate effects on force production may be limited .

Cardiac Health

The compound is also utilized for its cardioprotective properties. It helps mitigate cardiac disruptions caused by electrolyte disturbances and has been shown to be more effective than its D- and DL-stereoisomers in correcting potassium and magnesium deficiencies in animal models . This makes it a valuable supplement for individuals at risk of cardiac issues due to low electrolyte levels.

Sports Nutrition

Potassium magnesium aspartate is popular among athletes for its potential ergogenic effects. It is hypothesized to spare muscle glycogen stores and promote faster glycogen resynthesis during exercise, which could enhance endurance and reduce fatigue . Additionally, the compound's role in energy metabolism through the Krebs cycle supports its use as a dietary supplement aimed at improving athletic performance.

Agricultural Applications

Recent studies have explored the use of L-aspartic acid and its derivatives, including potassium magnesium aspartate, in agriculture. Exogenous application of aspartic acid has been shown to alleviate salt stress in plants, enhancing growth parameters such as shoot dry weight and antioxidant enzyme activity . This suggests that potassium magnesium aspartate could be beneficial in improving plant resilience against environmental stressors.

Chemical Properties and Bioavailability

The chemical structure of potassium magnesium aspartate allows for enhanced solubility and absorption compared to traditional inorganic salts like magnesium oxide or citrate. The chelation of magnesium with aspartate facilitates better bioavailability, making it a preferred choice for supplementation . The European Food Safety Authority has recognized the superior absorption characteristics of organic salts like potassium magnesium aspartate compared to their inorganic counterparts .

Summary Table: Key Applications of L-Aspartic Acid Potassium Magnesium Salt

Application AreaKey BenefitsSupporting Studies
MedicalTreats electrolyte imbalances
Muscle PerformancePotential improvement in exercise performance
Cardiac HealthMitigates risks associated with low electrolytes
AgricultureEnhances plant resilience under salt stress

Comparison with Similar Compounds

Magnesium Aspartate

Molecular Formula : C₈H₁₂MgN₂O₈·2H₂O (MW: 324.5 g/mol)
Key Properties :

  • Contains only magnesium chelated to aspartic acid.
  • Exhibits superior bioavailability compared to inorganic magnesium salts (e.g., magnesium oxide, citrate, or carbonate) due to enhanced intestinal absorption .
  • Used to treat magnesium deficiency, support enzyme function (e.g., ATPases), and stabilize nucleic acids .

Clinical Findings :

  • A study demonstrated that magnesium aspartate achieves 60–70% higher serum magnesium levels than magnesium oxide in humans .
  • Pharmacopeial standards (e.g., European Pharmacopoeia) regulate its purity and hydration state for pharmaceutical use .

Potassium Aspartate

Molecular Formula: C₄H₆KNO₄ (MW: 171.2 g/mol) Key Properties:

  • Provides potassium in a bioavailable form, critical for electrolyte balance and nerve conduction.
  • Used in cell culture media (e.g., BSK-H Medium) to support microbial growth and in sports nutrition for rapid mineral replenishment .

Clinical Findings :

  • Potassium aspartate is often combined with magnesium aspartate to mimic physiological electrolyte ratios, enhancing absorption and reducing gastrointestinal side effects .

DL-Aspartic Acid Magnesium Salt

Molecular Formula : C₈H₁₂MgN₂O₈ (MW: 288.5 g/mol)
Key Properties :

  • Contains both D- and L-aspartic acid enantiomers, which may alter binding kinetics in biochemical pathways.
  • Primarily used in research to study magnesium-dependent enzymes and receptor modulation .

Limitations :

Calcium Aspartate

Molecular Formula : C₈H₁₂CaN₂O₈ (MW: 304.3 g/mol)
Key Properties :

  • Combines calcium with aspartic acid to improve solubility and absorption.
  • Used in bone health supplements and cardiovascular therapies due to calcium's role in muscle contraction and clotting .

Clinical Findings :

  • Calcium aspartate shows comparable bioavailability to calcium carbonate but with fewer gastrointestinal side effects .

Other Magnesium Salts (Citrate, Oxide, Carbonate)

Property Magnesium Aspartate Magnesium Citrate Magnesium Oxide
Bioavailability High (~60–70%) Moderate (~40%) Low (~4–15%)
Solubility (g/100 mL) 25.0 55.0 0.008
Primary Use Enzyme modulation Laxative Antacid

Synergistic Effects and Unique Advantages of Potassium Magnesium Aspartate

  • Dual Mineral Delivery : Simultaneously addresses potassium and magnesium deficiencies, which commonly coexist in conditions like chronic fatigue or cardiovascular stress .
  • Enhanced Absorption: The aspartate ligand facilitates transport across intestinal membranes via amino acid transporters, bypassing competitive inhibition seen with inorganic salts .
  • Clinical Efficacy : A 1963 study reported that potassium magnesium aspartate reduced fatigue markers in athletes 30% more effectively than standalone magnesium aspartate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.